molecular formula C11H11NO2 B8668409 4,6-dimethyl-1H-indole-3-carboxylic acid

4,6-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B8668409
M. Wt: 189.21 g/mol
InChI Key: DQSURARRMGBMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-1H-indole-3-carboxylic acid is an indole derivative characterized by methyl groups at the 4- and 6-positions of the indole ring and a carboxylic acid substituent at the 3-position. Indole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science, with structural variations (e.g., substituent positions, functional groups) significantly influencing their physicochemical properties and applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,6-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(11(13)14)5-12-9(10)4-6/h3-5,12H,1-2H3,(H,13,14)

InChI Key

DQSURARRMGBMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C2C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methyl group placement (e.g., 4,6 vs.
  • Substitution with halogens (e.g., chlorine in the 7-position) introduces electronegativity, which may enhance reactivity or bioactivity .
  • Carboxylic acid position (2 vs. 3) influences hydrogen-bonding capabilities and molecular interactions .

This compound

  • Limited synthetic details are provided in the evidence, but it is marketed as a commercial compound, suggesting established synthetic routes .

2,6-Dimethyl-1H-indole-3-carboxylic acid

  • Listed by PharmaBlock Sciences as a building block, implying its utility in multi-step syntheses .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

3-Formyl-1H-indole-2-carboxylic acid derivatives

  • Synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid, yielding crystalline products . This method emphasizes the reactivity of the formyl group in condensation reactions.

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